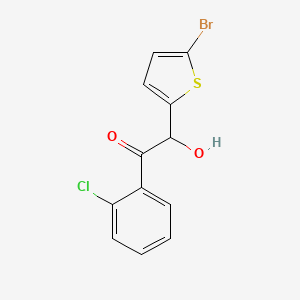
2-(5-Bromothiophen-2-yl)-1-(2-chlorophenyl)-2-hydroxyethan-1-one
Cat. No. B8601795
Key on ui cas rn:
918350-08-0
M. Wt: 331.61 g/mol
InChI Key: ZIIZDLCHBUOWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08569352B2
Procedure details


Under an atmosphere of nitrogen, to a clod (−78° C.) solution of lithium bis(trimethylsilyl)amide (8.05 mL, 1.0M solution in THF, 8.05 mmol) was added a solution of (2-chloro-phenyl)-trimethylsilanyloxy-acetonitrile (1.69 g, 7 mmol) in tetrahydrofuran (10 mL) dropwise over 10 min. After stirring for another 30 min, a solution of 5-bromothiophen-2-carboxaldehyde in tetrahydrofuran (10 mL) was added dropwise. The reaction was stirred overnight from −78° C. to reach room temperature, then was quenched by adding 3N HCl (20 mL) and warming at 40° C. for 5 hrs. After cooling, the mixture was partitioned between ethyl ether and water. The organic layer was stirred with 1M NaOH (30 mL) for 2 hrs; and the layers were separated. The organic layer was washed with brine, dried over Na2SO4, and concentrated in vacuo. The crude product was purified by chromatography on silica gel (Hexane/EtOAc, 8/2) to give a brown oil (320 mg, 14% yield). 1H-NMR (400 MHz, CDCl3): δ 4.35 (d, 1H), 6.12 (d, 1H), 7.02 (d, 1H), 7.26 (m, 2H), 7.41 (d, 1H), 7.44 (dd, 1H).

Quantity
1.69 g
Type
reactant
Reaction Step One




Name
Yield
14%
Identifiers


|
REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH:18]([O:21][Si](C)(C)C)C#N.[Br:26][C:27]1[S:31][C:30]([CH:32]=[O:33])=[CH:29][CH:28]=1>O1CCCC1>[Br:26][C:27]1[S:31][C:30]([CH:32]([OH:33])[C:18]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[Cl:11])=[O:21])=[CH:29][CH:28]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.05 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
1.69 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)C(C#N)O[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(S1)C=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for another 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred overnight from −78° C.
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding 3N HCl (20 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was partitioned between ethyl ether and water
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The organic layer was stirred with 1M NaOH (30 mL) for 2 hrs
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
and the layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by chromatography on silica gel (Hexane/EtOAc, 8/2)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(S1)C(C(=O)C1=C(C=CC=C1)Cl)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 320 mg | |
| YIELD: PERCENTYIELD | 14% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
